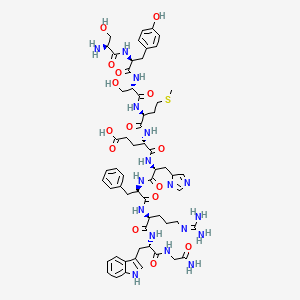

7-Phe-acth amide (1-10)

Description

Properties

CAS No. |

74873-14-6 |

|---|---|

Molecular Formula |

C59H79N17O15S |

Molecular Weight |

1298.4 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C59H79N17O15S/c1-92-21-19-42(71-58(91)47(30-78)76-56(89)43(72-50(83)38(60)29-77)23-33-13-15-36(79)16-14-33)54(87)70-41(17-18-49(81)82)53(86)75-46(25-35-27-64-31-68-35)57(90)73-44(22-32-8-3-2-4-9-32)55(88)69-40(12-7-20-65-59(62)63)52(85)74-45(51(84)67-28-48(61)80)24-34-26-66-39-11-6-5-10-37(34)39/h2-6,8-11,13-16,26-27,31,35,38,40-47,66,77-79H,7,12,17-25,28-30,60H2,1H3,(H2,61,80)(H,67,84)(H,69,88)(H,70,87)(H,71,91)(H,72,83)(H,73,90)(H,74,85)(H,75,86)(H,76,89)(H,81,82)(H4,62,63,65)/t35?,38-,40-,41-,42-,43-,44+,45-,46-,47-/m0/s1 |

InChI Key |

ZMYBJVJFOVNSHS-ZEHJCWKZSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Molecular Structure and Conformational Dynamics of Acth 1 10 and Its Analogs

Three-Dimensional Conformational Studies via Molecular Dynamics Simulation

Molecular dynamics (MD) simulations have provided a powerful lens through which to examine the conformational landscape of ACTH (1-10) in various environments. These studies offer a detailed picture of the peptide's structural preferences and its interactions with its surroundings.

In aqueous solutions, ACTH (1-10) predominantly exists as a random coil, a mixture of various conformations without a single dominant structure. However, in membrane-mimicking environments, such as trifluoroethanol or in the presence of micelles, there is a notable shift in its conformational ensemble. While not adopting a stable helical structure, some degree of helical character is observed.

Molecular dynamics simulations of ACTH (1-10) at a sodium dodecylsulfate (SDS) micelle-water interface revealed that the peptide does not maintain a helical conformation. Any initial helical structure is lost due to a decrease in intramolecular hydrogen bonds. This is accompanied by an increase in hydrogen bonding between the peptide's amide groups and the head groups of the micelle.

Table 2.1.1: Secondary Structure Propensities of ACTH (1-10)

| Environment | Dominant Conformation | Helical Content | Key Observations |

| Aqueous Solution | Random Coil | Low | Exhibits a high degree of flexibility. |

| Trifluoroethanol | Displaced from Random Coil | Some Helical Contribution | Presence of some intramolecular hydrogen bonds. |

| Micelle-Water Interface | Amphipathic, Non-helical | Low | Loss of helical structure due to interaction with micelle head-groups. |

Despite the lack of a stable helical structure at the micelle-water interface, ACTH (1-10) exhibits a distinct amphipathic character. The peptide orients itself on the surface of the SDS micelle, with its hydrophobic and hydrophilic residues interacting with the corresponding regions of the micelle and the surrounding water. This amphipathic nature is crucial for its interaction with biological membranes, a key step in its mechanism of action.

The hydrophobic interactions are primarily driven by the side chains of specific amino acid residues, which will be discussed in more detail in the following section. The charged and polar residues, on the other hand, interact with the polar head groups of the micelle and the aqueous environment.

Influence of Amino Acid Residues on Peptide Dynamics and Interactions (e.g., Met-4, Phe-7, Trp-9)

The individual amino acid residues of ACTH (1-10) play distinct roles in shaping its structure and interactions. Molecular dynamics simulations have highlighted the critical contributions of Met-4, Phe-7, and Trp-9 to the peptide's behavior at the micelle-water interface.

The side chains of these three residues are responsible for the majority of the hydrophobic interactions with the SDS micelle. These interactions anchor the peptide to the micelle surface, facilitating its proper orientation. The aromatic side chains of Phe-7 and Trp-9 are known to engage in shielding interactions, which can be observed even in a random coil mixture in aqueous solution.

The motions of the peptide, with the exception of the N- and C-termini, are significantly reduced when it is partitioned in the micelle compared to in water, indicating a more constrained conformation upon binding.

Table 2.2: Key Amino Acid Residue Contributions in ACTH (1-10)

| Residue | Position | Key Role | Interaction Type |

| Methionine (Met) | 4 | Hydrophobic anchoring | Hydrophobic |

| Phenylalanine (Phe) | 7 | Hydrophobic anchoring, Aromatic interactions | Hydrophobic, Aromatic |

| Tryptophan (Trp) | 9 | Hydrophobic anchoring, Aromatic interactions | Hydrophobic, Aromatic |

Hydrogen Bonding and Hydration Patterns of the Peptide Backbone

The hydrogen bonding network and the hydration of the peptide backbone are central to the conformational dynamics of ACTH (1-10). In the micellar environment, the peptide bonds are either hydrated or involved in intramolecular hydrogen bonds.

A notable observation from molecular dynamics simulations is the decreased hydration of the backbone of His-6 and Phe-7. This is a direct consequence of intermolecular hydrogen bonding with the head groups of the SDS micelle. This interaction competes with and ultimately disrupts the intramolecular hydrogen bonds that would be necessary to maintain a helical structure.

Structural Implications of Specific Modifications at Position 7

The phenylalanine residue at position 7 (Phe-7) is a key component of the pharmacophore of melanocortin peptides, including ACTH (1-10). The designation "7-Phe-acth amide (1-10)" refers to the naturally occurring sequence with Phenylalanine at this position, terminating in an amide group. The structural implications of modifications at this position are of great interest for designing analogs with altered activity.

A common modification in related peptides is the substitution of the naturally occurring L-amino acid with its D-enantiomer. Conformational studies on an analog of ACTH where Phe-7 was replaced with D-Nal(2')7 revealed a significant structural change. This substitution induced a new beta-turn structure involving residues Arg-8, Trp-9, Gly-10, and Lys-11. This is in contrast to the beta-turn-like structure typically observed around His-6, D-Phe-7, Arg-8, and Trp-9 in analogs of α-MSH.

Such a conformational shift induced by a modification at position 7 can alter the peptide's binding affinity and signaling properties at its receptor. The introduction of a D-amino acid can also increase the peptide's resistance to enzymatic degradation. While a detailed structural analysis of the D-Phe-7 modification specifically within the ACTH (1-10) amide fragment is not extensively documented in the available literature, these findings from a closely related analog strongly suggest that modifications at this position can profoundly impact the peptide's three-dimensional structure and, consequently, its biological function.

Receptor Interactions and Intracellular Signaling Pathways of Acth 1 10 Analogs

Melanocortin Receptor Subtype Interactions (MC1R, MC2R, MC3R, MC4R, MC5R)

ACTH is an endogenous agonist for all five melanocortin receptor subtypes (MC1R, MC2R, MC3R, MC4R, and MC5R). nih.gov However, the N-terminal fragment ACTH(1-10) and its analogs show differential affinities and activities across these subtypes. The amino acid sequence of ACTH(1-13) is identical to that of α-melanocyte-stimulating hormone (α-MSH), but the full ACTH(1-39) peptide is the only endogenous ligand for the MC2R, the classical ACTH receptor responsible for stimulating steroidogenesis in the adrenal cortex. nih.gov Shorter fragments and analogs primarily interact with MC1R, MC3R, MC4R, and MC5R.

The binding affinity of ACTH (1-10) analogs for melanocortin receptors is significantly influenced by the stereochemistry and structure of the amino acid at position 7. It is well-established that for melanocyte-stimulating hormone (MSH) peptides, substituting the naturally occurring L-Phe7 with D-Phe7 dramatically increases agonist potency at MC3R and MC4R. nih.govacs.org

Studies on ACTH analogs have explored similar substitutions. For instance, an analog where Phe7 was replaced with D-Nal(2') in the ACTH(1-24) sequence showed a distinct pharmacological profile compared to the equivalent substitution in MSH. nih.gov Specifically, the [D-Phe7]-ACTH analog demonstrated dose-dependent displacement of the radiolabeled ligand ¹²⁵I-NDP-α-MSH at human MC3 and MC4 receptors, indicating significant binding affinity. nih.gov This highlights that while the core sequence is shared with α-MSH, the surrounding residues in the ACTH fragment influence how modifications at position 7 affect receptor interaction.

| Analog | Receptor Subtype | Binding Affinity (Ki or IC50, nM) | Observed Effect |

|---|---|---|---|

| [D-Phe7]-ACTH | hMC3R | Data indicates dose-dependent displacement | Agonist activity |

| [D-Phe7]-ACTH | hMC4R | Data indicates dose-dependent displacement | Agonist activity |

| [D-Nal(2')7]-ACTH(1-17) | hMC3R | Not specified | Agonist activity, minimal peptide for activation |

| [D-Nal(2')7]-ACTH(1-17) | hMC4R | Not specified | Agonist activity, minimal peptide for activation |

| ACTH(11-24) | MC2R | Not specified | Antagonist properties |

| ACTH(15-18) [KKRR] | MC2R | High affinity | Antagonist activity |

Second Messenger System Activation: Cyclic Adenosine (B11128) Monophosphate (cAMP) and Calcium (Ca2+) Dynamics

The binding of ACTH analogs to melanocortin receptors triggers intracellular signaling cascades, primarily involving the second messengers cyclic adenosine monophosphate (cAMP) and calcium (Ca2+). bioscientifica.comresearchgate.net The classical pathway for MCRs (excluding MC2R in some contexts) involves the activation of adenylyl cyclase via a Gs protein, leading to an increase in intracellular cAMP levels. frontiersin.org

However, research indicates that different fragments of the ACTH molecule may preferentially activate different pathways. Some studies suggest that the ACTH(1-10) fragment is primarily linked to cAMP production, while other parts of the molecule, such as ACTH(11-24), may be more involved in Ca2+ influx. researchgate.net There is also evidence that ACTH(1-10) can stimulate cellular processes through Ca2+ without detectable changes in cAMP. bioscientifica.com In bovine adrenal fasciculata cells, lower, more physiological concentrations of ACTH were found to increase cortisol production by inducing Ca2+ influx, without a corresponding rise in cAMP. jst.go.jp Higher concentrations of ACTH were required to elevate cAMP levels. jst.go.jp

The cAMP and Ca2+ signaling pathways are not isolated but engage in significant crosstalk, often forming positive feedback loops that enhance the cellular response. researchgate.net The relationship is complex and can be cell-type specific. For instance, an ACTH-induced increase in cAMP can, in turn, potentiate Ca2+ signaling. This can occur through several mechanisms:

Phosphorylation of Ion Channels : Protein Kinase A (PKA), activated by cAMP, can phosphorylate and modulate the activity of calcium channels, such as L-type Ca2+ channels, leading to increased Ca2+ influx. bioscientifica.comfrontiersin.org

Enhanced Ca2+ Release : PKA can also phosphorylate and activate IP₃ receptors on the endoplasmic reticulum, enhancing the release of Ca2+ from intracellular stores. frontiersin.org

Ca2+ Dependence of cAMP Production : Conversely, the production of cAMP can be dependent on extracellular Ca2+. In some adrenal cells, the ACTH-induced increase in cAMP is completely dependent on the presence of extracellular Ca2+. jst.go.jp

This interplay ensures a coordinated and amplified signal. The initial rise in one second messenger can trigger the activation of the other, leading to a sustained and robust cellular response. researchgate.netfrontiersin.org

Modulation of Ionic Channel Activity and Expression

ACTH and its analogs modulate the activity of several types of ion channels, which is a key mechanism for controlling cell membrane potential and regulating Ca2+ dynamics. researchgate.net This modulation can be a direct result of receptor activation or a downstream consequence of changes in second messenger concentrations like cAMP.

ACTH has been shown to inhibit various potassium (K+) channels in adrenocortical cells. researchgate.netresearchgate.net This inhibition reduces K+ efflux, leading to depolarization of the cell membrane. researchgate.net

TREK-1 Channels : In human and bovine adrenal zona fasciculata (AZF) cells, ACTH potently inhibits a leak-type K+ channel identified as TREK-1. nih.gov This inhibition is a primary mechanism coupling ACTH receptor activation to membrane depolarization. nih.gov

IAC Channels : A novel ATP-dependent K+ channel, termed IAC, is also inhibited by ACTH in bovine AZF cells. physiology.org

Chloride Channels : ACTH can also activate chloride (Cl-) channels. The resulting influx of Cl- contributes further to membrane depolarization. This activation can be dependent on either cAMP or other signaling molecules like Ras. researchgate.netresearchgate.net

The combined effect of inhibiting K+ channels and activating Cl- channels is a significant depolarization of the cell membrane, which is a critical step for the subsequent activation of voltage-dependent calcium channels. researchgate.net

The membrane depolarization induced by ACTH's effects on K+ and Cl- channels triggers the opening of voltage-dependent calcium channels (VDCCs), leading to an influx of extracellular Ca2+. researchgate.net Both T-type and L-type calcium channels are involved and are differentially modulated by ACTH. bioscientifica.comphysiology.org

T-type Ca2+ Channels (Cav3.2) : These low-voltage activated channels are crucial for ACTH-stimulated steroidogenesis. bioscientifica.comphysiology.org Specific blockers of T-type channels inhibit cortisol secretion induced by ACTH. bioscientifica.comphysiology.org However, in some cell types, high concentrations of ACTH have been observed to decrease the amplitude of the T-type current through an unknown mechanism. researchgate.net

L-type Ca2+ Channels : These high-voltage activated channels are also key players. ACTH can increase the L-type Ca2+ current, an effect that is potentiated by cAMP-dependent phosphorylation of the channel. bioscientifica.comresearchgate.net This sustained Ca2+ influx is essential for the long-term cellular response to ACTH. bioscientifica.com

| Ion Channel Type | Specific Channel | Effect of ACTH/Analogs | Consequence |

|---|---|---|---|

| Potassium (K+) | TREK-1 (K2P) | Inhibition | Membrane Depolarization |

| IAC | Inhibition | ||

| Chloride (Cl-) | Not specified | Activation | |

| Voltage-Dependent Calcium (Ca2+) | T-type (e.g., Cav3.2) | Activation (via depolarization); Inhibition (at high concentrations) | Increased Intracellular Ca2+ |

| L-type | Activation (via depolarization); Potentiation (via cAMP/PKA) |

This table summarizes the general effects of ACTH on various ion channels as described in studies on adrenocortical cells. bioscientifica.comresearchgate.netnih.govphysiology.org

Crosstalk with Other Intracellular Signaling Cascades (e.g., Mitogen-Activated Protein Kinase (MAPK) Pathway)

The intracellular signaling initiated by Adrenocorticotropic hormone (ACTH) and its analogs, including 7-Phe-acth amide (1-10), is not confined to the classical cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway. Significant evidence points towards a complex interplay, or crosstalk, with other major signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, which include the Extracellular signal-Regulated Kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPKs, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. mdpi.comnih.gov

Stimulation of all five melanocortin receptors (MCRs), the targets for ACTH and its analogs, has been shown to lead to the activation of MAPK ERK-1/2. researchgate.net Specifically, the activation of the MC2R by ACTH results in the rapid phosphorylation of ERK1/2 in primary cultures of human adrenal fasciculata cells and in the H295R human adrenocortical cell line. researchgate.net While the canonical pathway for G protein-coupled receptors (GPCRs) like MC2R to activate ERK1/2 often involves protein kinase C (PKC) or receptor tyrosine kinases, ACTH-induced ERK1/2 activation in H295R cells appears to be independent of these mechanisms, suggesting a reliance on receptor internalization. researchgate.net

In addition to the ERK pathway, ACTH can also activate other MAPK family members. Studies in rat adrenal fasciculata cells have demonstrated that ACTH, but not the extracellular matrix, activates p38 MAPK and stress-activated protein kinases (SAPKs), which are part of the JNK family. nih.gov The differential activation of these pathways can lead to varied cellular outcomes; for instance, the inhibition of ERK activity by ACTH may contribute to the inhibition of cell proliferation, while the stimulation of JNK could be correlated with increases in cell hypertrophy. researchgate.net This indicates that ACTH analogs can trigger a nuanced network of signaling events beyond cAMP production, allowing for a diverse range of cellular responses.

| MAPK Pathway | Observation | Cell Type/Model | Reference |

|---|---|---|---|

| ERK1/2 | Stimulation of all MCRs leads to ERK-1/2 activation. | General | researchgate.net |

| ERK1/2 | ACTH receptor activation leads to rapid ERK1/2 phosphorylation. | Human fasciculata cells; H295R cells | researchgate.net |

| p38 MAPK | Activated by ACTH. | Rat fasciculata cells | nih.gov |

| SAPK/JNK | Activated by ACTH. | Rat fasciculata cells; Y1 adrenocortical cells | researchgate.netnih.gov |

Influence on Gene Expression Profiles and Transcriptional Regulation

The signaling cascades activated by ACTH and its analogs culminate in significant alterations to gene expression profiles, a process fundamental to the hormone's physiological roles. frontiersin.org This transcriptional regulation occurs via both acute and chronic mechanisms. The chronic response, in particular, involves the coordinated transcription of genes that encode the steroidogenic enzymes necessary for hormone biosynthesis. frontiersin.orgnih.gov This is primarily mediated by the ACTH-induced increase in intracellular cAMP and subsequent PKA activation. researchgate.net PKA phosphorylates a host of specific transcription factors, which then bind to unique cAMP-responsive sequences in the promoters of target genes. frontiersin.orgresearchgate.net

Key transcription factors implicated in mediating ACTH's effects include Steroidogenic Factor 1 (SF-1), cAMP Response Element-Binding Protein (CREB), and the orphan nuclear receptor Nur77. nih.govoup.com For example, the ACTH-regulated expression of the CYP21A1 gene, which is crucial for cortisol and aldosterone (B195564) production, requires the binding of SF-1 and Nur77 to its promoter. frontiersin.org ACTH treatment induces the synthesis of a transcriptionally active form of Nur77. oup.com

Beyond the adrenal cortex, ACTH analogs can exert direct effects on gene expression in the nervous system. The analog ACTH(4-10), for instance, has been shown to reduce the expression of corticotropin-releasing hormone (CRH) mRNA in the amygdala, a central mechanism that is independent of peripheral steroid secretion. nih.gov Furthermore, ACTH can directly influence the transcription of genes for norepinephrine (B1679862) biosynthetic enzymes, such as tyrosine hydroxylase (TH) and dopamine (B1211576) beta-hydroxylase (DBH), in sympathetic ganglia and the locus coeruleus, an effect that occurs even in the absence of adrenal hormones. nih.gov This demonstrates that ACTH peptides can directly modulate the genetic machinery in various tissues to elicit specific physiological responses. nih.gov

| Gene/Gene Family | Effect of ACTH/Analog | Key Transcription Factors | Reference |

|---|---|---|---|

| Steroidogenic Enzymes (e.g., CYP11A1, CYP17, CYP21A1) | Increased transcription (chronic response) | SF-1, Nur77, CREB, GATA-6 | frontiersin.orgnih.gov |

| Steroidogenic Acute Regulatory Protein (StAR) | Increased transcription | CREB, SF-1, C/EBP, AP-1 | frontiersin.orgnih.gov |

| Corticotropin-Releasing Hormone (CRH) | Decreased mRNA levels (by ACTH(4-10)) | Not specified | nih.gov |

| Tyrosine Hydroxylase (TH), Dopamine beta-hydroxylase (DBH) | Increased mRNA levels and promoter activity | Not specified | nih.gov |

| Proopiomelanocortin (POMC) | Transcription inhibited by ECM components | Not specified | nih.gov |

Role of Cytoskeleton and Extracellular Matrix in Mediating Intracellular Signaling

The cellular response to ACTH analogs is not solely determined by receptor-ligand interactions but is also significantly modulated by the cell's physical environment, specifically the extracellular matrix (ECM) and the internal cytoskeleton. bioscientifica.com The ECM, a network of proteins like collagen, laminin (B1169045), and fibronectin, communicates signals through membrane receptors called integrins, influencing cell morphology, proliferation, and gene expression. nih.gov There is a dynamic interplay between the ECM and the cytoskeleton—the cell's internal protein filament network—which can create signaling platforms that either enhance or repress the steroidogenic potency of ACTH. bioscientifica.com

In the adrenal cortex, ECM components have been shown to modulate both basal and ACTH-induced functions. nih.gov For example, the production of ACTH in pituitary corticotroph tumor cells is inhibited by fibronectin, laminin, and collagen I, an effect that occurs at the level of proopiomelanocortin (POMC) gene transcription. nih.gov In adrenal fasciculata cells, the potency of ACTH to induce cAMP production was found to be lower when cells were grown on ECM components compared to plastic, indicating that the ECM can directly influence the primary ACTH signaling pathway. nih.gov

Furthermore, the ECM can induce changes in cell morphology, which are manifestations of cytoskeletal rearrangements. nih.gov For instance, adrenal cells grown on collagen adopt a polygonal morphology, while those on laminin form clusters of small, rounded cells. nih.gov These structural changes are linked to functional outcomes, as specific ECM proteins can favor either steroid secretion or cell proliferation. nih.gov This highlights that the structural context provided by the ECM and cytoskeleton is a critical regulator that fine-tunes the intracellular signaling and ultimate physiological effects of ACTH and its analogs. bioscientifica.com

Neurobiological Actions and Behavioral Modulation by Acth 1 10 Analogs

Modulation of Learning and Memory-Related Processes

ACTH and its analogs have been shown to exert significant influence over learning and memory. These peptides can facilitate memory consolidation and retention. Studies have demonstrated that ACTH can mitigate impairments of hippocampal-based learning and memory in animal models of epilepsy, independent of seizure control, suggesting direct nootropic effects.

The administration of an ACTH analog has been found to affect the development and preservation of conditioned reflexes of passive avoidance, two-side avoidance, and labyrinth tasks, particularly when the functional state of monoaminergic systems is altered. This treatment can prevent amnesia induced by certain pharmacological agents. The mechanism appears to involve the intensification of serotonin metabolism in the midbrain and medulla, as well as an increase in noradrenaline content in the hypothalamus. The behavioral effects of ACTH fragments are thought to be related to an improvement in motivation or attention.

Effects on Conditioned Avoidance Behavior Paradigms

The influence of ACTH and its analogs on conditioned avoidance behavior is a well-documented phenomenon. These peptides play a crucial role in the maintenance of this type of learned behavior.

ACTH and its N-terminal fragments, including ACTH (1-10), have been shown to delay the extinction of conditioned avoidance responses in various experimental setups, such as shuttle-box and pole-jumping tasks. This effect is independent of the adrenal cortex, as it is observed in adrenalectomized animals as well. The active component of the ACTH molecule responsible for this behavioral effect is presumed to be located within the first 10 amino acids. Studies have shown that ACTH (1-10) is approximately as potent as ACTH (1-24) in this regard, while the ACTH (11-24) fragment is ineffective.

The inhibitory effect of ACTH (1-10) on extinction is dose-dependent. In a pole-jumping avoidance response paradigm, subcutaneous administration of ACTH-(1-10) inhibited the extinction of the avoidance response.

| Peptide | Effect on Extinction of Conditioned Avoidance Behavior |

| ACTH (1-10) | Inhibition |

| ACTH (1-24) | Inhibition |

| α-MSH | Inhibition |

| β-MSH | Inhibition |

| ACTH (11-24) | No Effect |

In contrast to the effects of ACTH (1-10), the substitution of L-phenylalanine with its D-isomer at the seventh position of the peptide chain results in an opposite behavioral effect. [D-Phe7]-ACTH-(1-10) has been shown to facilitate the extinction of conditioned avoidance responses.

In a pole-jumping avoidance task, subcutaneous injection of [D-Phe7]-ACTH-(1-10) led to a significant decrease in the mean number of conditioned avoidance responses, indicating a facilitation of extinction. This effect was also found to be dose-dependent. The opposing actions of these two closely related peptides highlight the critical role of the stereochemical configuration of the seventh amino acid residue in determining the behavioral outcome.

Impact on Neurotransmitter Systems and Enzyme Activities

The central nervous system is a complex network where communication relies on the precise regulation of neurotransmitters. ACTH and its analogs can modulate this delicate balance by influencing the activity of key enzymes involved in neurotransmitter synthesis.

Regulation of Tyrosine Hydroxylase Activity in Noradrenergic Neurons

Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including norepinephrine (B1679862), a crucial neurotransmitter in the brain's noradrenergic pathways. Research has shown that ACTH and some of its fragments can influence the activity of this enzyme.

Studies have demonstrated that chronic administration of ACTH increases tyrosine hydroxylase activity in the locus coeruleus, a brainstem nucleus rich in noradrenergic neurons. nih.gov This effect appears to be independent of the adrenal glands, as it is observed with ACTH fragments like ACTH(4-10) that lack significant corticotropic activity. nih.gov

Crucially, the structural integrity of the ACTH fragment is vital for this modulatory role. Research on various ACTH analogs has revealed that specific amino acid substitutions can abolish this effect. For instance, the analog ACTH(4-10),7-D-Phe, which contains a D-phenylalanine substitution at position 7, was found to be ineffective in stimulating tyrosine hydroxylase activity. nih.gov This finding strongly suggests that the L-configuration of phenylalanine at the 7th position is essential for the peptide's ability to regulate this key enzyme in noradrenergic neurons.

Table 1: Effect of ACTH Analogs on Tyrosine Hydroxylase Activity in the Locus Coeruleus

| Compound | Effect on Tyrosine Hydroxylase Activity |

|---|---|

| ACTH (full molecule) | Increase |

| ACTH(1-24) | Increase |

| ACTH(4-10) | Increase |

| ACTH(4-10),7-D-Phe | Ineffective |

| ACTH(11-24) | Ineffective |

Data sourced from studies on the regulation of tyrosine hydroxylase by ACTH analogs. nih.gov

Influence on Brain Protein Metabolism and Synthesis

The synthesis of new proteins is a fundamental process for neuronal function, plasticity, and memory. ACTH analogs have been shown to exert influence over this intricate machinery at multiple levels.

Cerebral Cortex Polyribosome Activity and Aggregation

Polyribosomes, or polysomes, are complexes of ribosomes that translate messenger RNA into proteins. Their state of aggregation is an indicator of the rate of protein synthesis. While specific data on the direct effects of 7-Phe-acth amide (1-10) on polyribosome activity is limited, studies on the parent peptide, ACTH(1-10), provide some insight. Research has indicated that ACTH(1-10) does not stimulate brain polyribosome activity in hypophysectomized rats but can restore it to normal levels.

Amino Acid Incorporation into Brain Proteins

The rate of amino acid incorporation is a direct measure of protein synthesis. Studies utilizing a cell-free system from rat brain have shown that smaller sequences of ACTH, including ACTH(1-10) and ACTH(4-10), can stimulate the incorporation of leucine (B10760876), an essential amino acid, into proteins by approximately 20%. This suggests a direct effect on the protein synthesis machinery within the brain.

Table 2: Influence of ACTH Fragments on Leucine Incorporation in a Brain Cell-Free System

| ACTH Fragment | Stimulatory Effect on Leucine Incorporation |

|---|---|

| ACTH(1-16) | ~20% |

| ACTH(1-10) | ~20% |

| ACTH(4-10) | ~20% |

| ACTH(11-24) | Inactive |

This table summarizes the findings on the stimulation of amino acid incorporation by various ACTH fragments.

Neurotrophic Influences and Regulation of Neuronal Excitability

Beyond their immediate effects on neurotransmission and protein synthesis, ACTH-related peptides also exhibit neurotrophic properties, supporting the growth, survival, and differentiation of neurons.

The neurotrophic activity of ACTH/MSH peptides has been localized to the ACTH-(6-10) sequence. nih.gov These peptides have demonstrated beneficial effects in studies on the regeneration of damaged nerves, indicating their potential to promote neuronal repair. nih.gov This neurotrophic influence is observed at both the sensory and motor function levels. nih.gov

Structure Activity Relationship Sar of Acth 1 10 Analogs, with Emphasis on Position 7 Modifications

Identification of Biologically Active Core Sequences within ACTH Fragments (e.g., ACTH 4-10)

Early research into the structure-activity relationships of ACTH revealed that the full 39-amino acid peptide is not necessary for all of its biological effects. nih.gov Shorter fragments, particularly those from the N-terminal region, were found to retain significant activity, especially concerning effects on the central nervous system. karger.com

The fragment ACTH(4-10) was identified as a core sequence possessing many of the behavioral effects of the parent hormone. nih.gov However, further investigation showed that even this heptapeptide (B1575542) might not represent the absolute minimal sequence for all actions. The tetrapeptide ACTH(4-7) was found to be the shortest sequence that retains the essential information for certain behavioral effects, such as delaying the extinction of a conditioned avoidance response. karger.com Interestingly, while ACTH(4-10) is active, its potency can sometimes be lower than the shorter ACTH(4-7) fragment, suggesting that the C-terminal extension from positions 8 to 10 may modulate the core activity. karger.com

For other behaviors, such as the induction of excessive grooming, the core ACTH(4-10) sequence appears to contain latent activity that requires C-terminal elongation for its expression. scispace.com While ACTH(1-10) and ACTH(4-10) are themselves ineffective at inducing this behavior, longer sequences like ACTH(1-16)-NH2 are potent inducers. scispace.com This indicates that while the core sequence holds the fundamental information, flanking residues are critical for expressing the full spectrum of biological activity.

| Peptide Fragment | Primary CNS-Related Activity | Potency Note |

| ACTH(4-7) | Delays extinction of conditioned avoidance response | Considered a minimal active sequence for this effect. karger.com |

| ACTH(4-10) | Delays extinction of conditioned avoidance response | Possesses core behavioral activity. nih.gov |

| ACTH(1-10) | Ineffective in inducing excessive grooming | Contains latent activity that requires C-terminal extension. scispace.com |

| ACTH(1-16)-NH2 | Potent inducer of excessive grooming | Demonstrates the importance of C-terminal elongation. scispace.com |

Contribution of Specific Amino Acid Residues to Receptor Activation and Functional Responses

Within the ACTH(1-10) sequence, a specific motif has been identified as paramount for the activation of melanocortin receptors, the family of G protein-coupled receptors through which ACTH and related peptides exert their effects. This critical "message" sequence is the tetrapeptide His-Phe-Arg-Trp, corresponding to positions 6 through 9 of the ACTH sequence. nih.govfrontiersin.orgnih.gov This core motif is essential for ligand-receptor recognition and the stimulation of the intracellular signaling cascade, primarily the production of cyclic AMP (cAMP). nih.govnih.gov

The individual amino acids within this HFRW sequence each play a crucial role:

Histidine (His) at position 6: Contributes to the binding and activation of the receptor.

Phenylalanine (Phe) at position 7: A critical residue for potency. Its aromatic side chain is involved in key interactions within the receptor binding pocket.

Arginine (Arg) at position 8: This basic amino acid is vital for receptor activation. Naturally occurring mutations replacing Arg8 with Cysteine result in biologically inactive ACTH, leading to clinical syndromes of adrenal insufficiency. nih.gov

Tryptophan (Trp) at position 9: Also critical for agonist activity. Substitutions at this position often lead to a significant loss of potency and efficacy at several melanocortin receptors. nih.gov

Impact of D-Amino Acid Substitution at Position 7 (D-Phe7) on Distinct Behavioral Phenotypes

One of the most striking findings in the SAR of ACTH fragments is the profound functional change that occurs when the naturally occurring L-phenylalanine at position 7 is replaced with its stereoisomer, D-phenylalanine (D-Phe). This single chiral inversion transforms the biological activity of the peptide, often leading to distinct or even opposite behavioral effects compared to the parent L-Phe7 fragment.

A primary example is the induction of excessive grooming behavior in rats. While ACTH(4-10) is inactive in this regard, the analog [D-Phe7]ACTH(4-10) is a potent inducer of this behavior. scispace.comnih.gov This suggests that the D-amino acid substitution unmasks or potentiates a latent activity within the core sequence.

Furthermore, in avoidance extinction paradigms, the two analogs can have opposing effects. ACTH(4-10) typically delays the extinction of a conditioned avoidance response, whereas [D-Phe7]ACTH(4-10) can facilitate it. nih.gov This functional divergence highlights that the stereochemistry at position 7 is a critical determinant of how the peptide interacts with central nervous system pathways. The mechanism for this dramatic shift is thought to involve altered receptor binding, signaling, and significantly increased resistance to enzymatic degradation, which prolongs the peptide's duration of action. scispace.com

| Analog | Effect on Excessive Grooming | Effect on Avoidance Extinction |

| ACTH(4-10) | Inactive scispace.comnih.gov | Delays extinction nih.gov |

| [D-Phe7]ACTH(4-10) | Potent inducer scispace.comnih.gov | Facilitates extinction nih.gov |

Role of N- and C-Terminal Modifications in Modulating Peptide Stability and Activity

Modifications at the N- and C-termini of peptides are a well-established strategy for enhancing their therapeutic potential by increasing stability and modulating activity. For short peptides like ACTH(1-10), which are susceptible to rapid degradation by proteases in biological systems, these modifications are particularly important.

N-Terminal Modifications: Acetylation of the N-terminal amino group is a common modification. This change removes the positive charge at the N-terminus, which can make the peptide more closely mimic a segment within a larger native protein. lifetein.com More importantly, N-terminal acetylation can significantly increase the peptide's stability by protecting it from degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus. nih.govnih.gov

C-Terminal Modifications: Amidation of the C-terminal carboxyl group is another frequent and effective modification. This process neutralizes the negative charge of the C-terminus and is known to enhance peptide stability by increasing resistance to carboxypeptidases. lifetein.com In many cases, C-terminal amidation not only prolongs the half-life of a peptide but also enhances its biological activity and receptor binding affinity. nih.govnih.gov

Another strategy to enhance stability involves the addition of a C-terminal tripeptide, Pro-Gly-Pro (PGP). The inclusion of proline residues makes the peptide more resistant to peptidases. The synthetic ACTH(4-7) analog, Semax (Met-Glu-His-Phe-Pro-Gly-Pro), utilizes this strategy to create a nootropic and neuroprotective agent with prolonged action. researchgate.netmdpi.com

| Modification | Location | Primary Purpose |

| Acetylation | N-terminus | Increase stability against aminopeptidases; mimic native protein structure. lifetein.comnih.gov |

| Amidation | C-terminus | Increase stability against carboxypeptidases; enhance biological activity. lifetein.comnih.gov |

| PGP Addition | C-terminus | Increase resistance to various peptidases, prolonging activity. researchgate.net |

Preclinical in Vitro and in Vivo Models for Studying Acth 1 10 Analogs

Utilisation of Hypophysectomized Animal Models for Investigating Peptide Actions

Hypophysectomized animal models, primarily rats, are crucial for studying the direct actions of ACTH (1-10) analogs independent of the pituitary-adrenal axis. By surgically removing the pituitary gland, researchers can eliminate the endogenous source of ACTH and other pituitary hormones, thereby allowing for the specific effects of exogenously administered peptides to be observed.

Studies have shown that hypophysectomy in rats leads to a decrease in liver polyribosome aggregation and activity, which are essential for protein synthesis. nih.gov Administration of ACTH fragments, including the noncorticotropic but less stable ACTH-(1-10), can partially restore these parameters. nih.gov This suggests that ACTH peptides may have direct effects on liver protein synthesis that are not mediated by glucocorticoids or other pituitary hormones. nih.gov

In the context of behavior, hypophysectomized rats exhibit defective learning in conditioned avoidance responses. uu.nl Treatment with ACTH analogs like ACTH(1-10) can restore this learning acquisition to near-normal levels, indicating a direct effect on the central nervous system that is independent of adrenal cortex stimulation. uu.nl Interestingly, while these animals show impaired avoidance learning, their sensitivity to electric shock is actually increased, as evidenced by lowered threshold levels for flinch, jerk, run, and jump responses. uu.nl Treatment with ACTH(1-10) does not alter these sensory thresholds, suggesting that its restorative effects on learning are not due to an influence on shock sensitivity. uu.nl

Table 1: Effects of Hypophysectomy and ACTH(1-10) Treatment on Electric Shock Thresholds in Rats

| Group | Flinch Threshold (mA) | Jerk, Run, Jump Threshold (mA) |

| Sham-operated + Placebo | 0.088 | 0.103 |

| Sham-operated + ACTH(1-10) | 0.086 | 0.108 |

| Hypophysectomized + Placebo | 0.065 | 0.077 |

| Hypophysectomized + ACTH(1-10) | 0.063 | 0.078 |

| *Data adapted from studies on response behavior to electric shock. uu.nl *Indicates a significant difference compared to sham-operated controls. |

Rodent Models for Behavioral Neuroscience Studies (e.g., Rats, Mice)

Rodent models are fundamental tools in behavioral neuroscience for evaluating the effects of ACTH (1-10) analogs on learning, memory, anxiety, and depression-like behaviors. nih.gov The laboratory mouse (Mus musculus) is a preferred model due to its genetic similarity and behavioral parallels with humans. nih.gov Various behavioral paradigms are employed to assess the neuropsychiatric effects of these peptides.

Commonly used tests for anxiety-like behavior include the open field, elevated plus maze, and light/dark preference tests. nih.gov For assessing depression-like states, the forced swim test and tail suspension test are widely used, measuring immobility as an indicator of behavioral despair. nih.govprotagenic.comscispace.com Anhedonia, a core symptom of depression, is often measured in rodents using the sucrose (B13894) preference test. scispace.com

Studies using these models have demonstrated that ACTH and its fragments, such as ACTH(4-10), can directly affect the nervous system and influence learning and memory. escholarship.org For instance, these peptides can restore impaired learning performance in hypophysectomized animals and delay extinction of learned behaviors in normal animals. escholarship.org However, the effects can be dose-dependent, with some studies reporting U-shaped dose-response functions where low doses stimulate a particular behavior while high doses are inhibitory. escholarship.org

Table 2: Common Rodent Behavioral Tests and Their Applications

| Behavioral Test | Primary Measure | Psychological Construct Assessed |

| Forced Swim Test | Immobility time | Behavioral despair, depression-like state scispace.commdpi.com |

| Tail Suspension Test | Immobility time | Behavioral despair, depression-like state nih.gov |

| Elevated Plus Maze | Time spent in open vs. closed arms | Anxiety-like behavior nih.govmdpi.com |

| Open Field Test | Locomotion, time in center vs. periphery | Anxiety-like behavior, general activity nih.govmdpi.com |

| Sucrose Preference Test | Consumption of sweetened vs. plain water | Anhedonia, depression-like state scispace.com |

| Conditioned Avoidance | Acquisition and extinction of avoidance response | Learning and memory uu.nlescholarship.org |

Cellular Models for Investigating Intracellular Signaling and Gene Expression (e.g., Y1 Adrenocortical Cell Line)

In vitro cellular models are indispensable for dissecting the specific intracellular signaling pathways and patterns of gene expression modulated by ACTH (1-10) analogs. The Y1 mouse adrenocortical tumor cell line is a widely used and well-characterized model for these investigations. bioscientifica.commdpi.com This cell line expresses a high level of the melanocortin 2 receptor (MC2R), the primary receptor for ACTH, making it highly responsive to ACTH and its analogs. bioscientifica.com

ACTH binding to the MC2R on Y1 cells classically activates a Gs-protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). nih.gov This pathway is central to steroidogenesis. However, ACTH can also trigger other signaling cascades. For example, ACTH can induce the activation of MAP Kinases like ERK1 and ERK2, which are involved in mitogenic effects. nih.gov

The effects of ACTH on Y1 cell proliferation can be complex; while it can have growth-promoting effects, continuous treatment often leads to an anti-proliferative effect mediated by cAMP. nih.govscispace.com Studies have shown that ACTH can antagonize the mitogenic actions of other growth factors, such as FGF2, by promoting the dephosphorylation of AKT/PKB and down-regulating c-Myc protein, key components of cell survival and proliferation pathways. tandfonline.com These cellular models allow for detailed mechanistic studies, such as examining how substitutions in the ACTH sequence, like the Phenylalanine at position 7, might alter receptor binding and downstream signaling. nih.gov

Transcriptomic and Proteomic Approaches in Animal Tissues to Elucidate Molecular Responses

Transcriptomic and proteomic approaches provide a global, unbiased view of the molecular changes induced by ACTH (1-10) analogs in various tissues, particularly in the brain and adrenal glands. These high-throughput techniques allow for the simultaneous measurement of thousands of gene transcripts (transcriptomics) or proteins (proteomics), offering a comprehensive picture of the cellular response. researchgate.net

In animal models, RNA sequencing (RNA-Seq) has been used to identify differentially expressed genes (DEGs) in the brain following the administration of ACTH-like peptides. rjeid.com For example, studies in the rat frontal cortex have shown that ACTH analogs can predominantly cause a decrease in the expression of genes associated with the immune system. rjeid.com Such analyses can reveal novel pathways and biological processes affected by these peptides, distinguishing the specific effects of different analogs based on their unique gene expression signatures. rjeid.com

Proteomic analyses, often using techniques like tandem mass tag (TMT)-based quantitative proteomics, identify and quantify changes in the protein landscape of tissues. researchgate.net By comparing the proteome of tissues from treated versus control animals, researchers can identify key proteins and signaling pathways that are modulated. Integrating transcriptomic and proteomic data provides a more complete understanding of the flow of genetic information from gene to protein function and can help identify crucial "hub" molecules in the signaling networks affected by ACTH analogs. researchgate.net These approaches are powerful for discovering potential biomarkers and new therapeutic targets. nih.gov

Methodological Approaches in the Characterization of Acth 1 10 Analogs

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to predict and analyze the three-dimensional structure and dynamic behavior of peptides like ACTH (1-10) and its analogs in various environments. These simulations provide insights into the conformational preferences of the peptide, which are crucial for its interaction with biological membranes and receptors.

Studies using MD simulations have investigated ACTH (1-10) in an explicit sodium dodecylsulfate (SDS) micelle, which serves as a simplified model for a biological membrane. nih.govtandfonline.com The results of these simulations revealed that ACTH (1-10) does not adopt a stable helical structure at the micelle-water interface. nih.govtandfonline.com Instead, it assumes an amphipathic conformation, lying on the surface of the micelle. nih.govtandfonline.com This orientation is driven by the loss of intramolecular hydrogen bonds, which are replaced by hydrogen bonds between the amide hydrogens of the peptide and the head-groups of the SDS molecules. nih.govtandfonline.com

The primary hydrophobic interactions anchoring the peptide to the micelle surface were identified as involving the side chains of specific amino acid residues: Methionine-4 (Met-4), Phenylalanine-7 (Phe-7), and Tryptophan-9 (Trp-9). nih.gov The peptide backbones of Histidine-6 (His-6) and Phenylalanine-7 (Phe-7) showed decreased hydration due to their involvement in intermolecular hydrogen bonding with the SDS head-groups. nih.gov Furthermore, these simulations demonstrated that the motions of the peptide, with the exception of the N- and C-termini, are significantly restricted when it is partitioned in the micelle compared to its movement in water. nih.gov

Table 1: Key Findings from Molecular Dynamics Simulations of ACTH (1-10)

| Parameter | Observation in SDS Micelle Environment | Reference |

| Conformation | Amphipathic, not helical | nih.govtandfonline.com |

| Location | On the surface of the micelle | nih.govtandfonline.com |

| Key Hydrophobic Interactions | Side chains of Met-4, Phe-7, and Trp-9 | nih.gov |

| Hydrogen Bonding | Increased intermolecular bonding with micelle head-groups | nih.govtandfonline.com |

| Peptide Motion | Significantly reduced, except at termini | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone experimental technique for determining the three-dimensional structure of peptides in solution. For ACTH (1-10) and its analogs, two-dimensional (2D) NMR methods are particularly valuable for elucidating their structure in membrane-mimicking environments.

NMR studies have been conducted on ACTH (1-10), ACTH (1-24), and ACTH (11-24) in water, as well as in the presence of sodium dodecylsulfate (SDS) and dodecylphosphocholine (B1670865) (DPC) micelles. nih.gov These investigations utilize various NMR parameters, including diffusion rates, NH chemical shifts, and nuclear Overhauser effect (NOE) patterns, to build a coherent picture of peptide binding and structure. nih.gov

The findings from these NMR experiments indicate that while ACTH (1-10) and its related fragments adopt random structures in an aqueous solution, they partition significantly into the negatively charged SDS micelles and, in this environment, possess a definite secondary structure. nih.gov Specifically for the larger ACTH (1-24), the hydrophobic (1-10) segment partitions into the DPC micelles, while the more charged (11-24) segment tends to remain in the aqueous phase. nih.gov These results underscore the importance of the environment in dictating the conformation of these peptides, a factor that is critical for their biological function.

Biochemical Assays for Enzyme Activity Measurement (e.g., Tyrosine Hydroxylase)

Biochemical assays are essential for determining the functional effects of ACTH analogs on specific enzymes. Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine. wikipedia.orgoup.com The activity of this enzyme can be modulated by various factors, including hormones and neuropeptides.

The measurement of tyrosine hydroxylase activity is a critical aspect of understanding the neurochemical effects of ACTH and its analogs. Assays to determine this activity typically involve quantifying the production of L-DOPA from the substrate L-tyrosine. nih.gov One common method involves the use of radiolabeled tyrosine, where the formation of tritiated water from [3H]L-tyrosine is measured as an indicator of enzyme activity. nih.gov

While direct studies on the effect of 7-Phe-acth amide (1-10) on tyrosine hydroxylase activity are not extensively documented in the available literature, the established role of ACTH in modulating catecholamine systems suggests that such interactions are plausible. nih.gov For instance, elevated levels of glucocorticoids, which are released in response to ACTH, can induce the expression and activity of tyrosine hydroxylase in certain brain regions. nih.gov Therefore, biochemical assays measuring tyrosine hydroxylase activity are a vital tool for characterizing the potential neuroregulatory functions of ACTH analogs.

Cell-Free Protein Synthesis Systems for Metabolic Studies

Cell-free protein synthesis systems provide a controlled in vitro environment to study the direct effects of peptides on the machinery of protein synthesis, independent of cellular uptake and other complex biological processes. These systems, typically derived from rat brain or other tissues, contain the necessary components for transcription and translation, allowing for the investigation of how substances like ACTH analogs modulate metabolic processes at a fundamental level. oup.comscispace.com

Research using a cell-free system from rat brain has shown that ACTH fragments can directly influence protein synthesis. scispace.com In one study, it was observed that the smaller sequences of ACTH, including ACTH (1-10) and ACTH (4-10), stimulated the incorporation of leucine (B10760876) by approximately 20%, whereas the ACTH (11-24) fragment was inactive. scispace.com This suggests that the N-terminal portion of the ACTH molecule contains the necessary information to modulate protein synthesis in this system.

In another study involving hypophysectomized rats, the administration of ACTH (1-10) was found to have a partial effect on restoring liver polyribosome activity, which is a measure of the capacity for protein synthesis. nih.gov These findings from cell-free systems are crucial for dissecting the direct metabolic actions of ACTH analogs.

Table 2: Effects of ACTH Fragments on Leucine Incorporation in a Rat Brain Cell-Free System

| ACTH Fragment | Effect on Leucine Incorporation | Reference |

| ACTH (1-10) | ~20% Stimulation | scispace.com |

| ACTH (4-10) | ~20% Stimulation | scispace.com |

| ACTH (1-16) | ~20% Stimulation | scispace.com |

| ACTH (11-24) | Inactive | scispace.com |

Neurochemical Techniques for Analyzing Amino Acid and Protein Metabolism

To understand the metabolic fate and effects of ACTH analogs in the central nervous system, various neurochemical techniques are employed. These methods allow for the precise measurement of amino acids, biogenic amines, and their metabolites in different brain regions, providing a detailed picture of the neurochemical changes induced by these peptides.

A key technique in this area is high-performance liquid chromatography (HPLC), which is used to separate and quantify various neurochemicals. For instance, studies on Semax, a synthetic analog of ACTH (4-10), have used HPLC to measure the levels of dopamine, serotonin, and their metabolites in rodent brain tissue. researchgate.net Such analyses have revealed that Semax can increase the tissue content of 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of serotonin, in the striatum. researchgate.net

These neurochemical approaches are vital for elucidating the mechanisms through which ACTH analogs exert their effects on brain function. By analyzing changes in neurotransmitter turnover and amino acid metabolism, researchers can correlate the structural features of these peptides with their specific neurochemical and, ultimately, behavioral outcomes. The application of such techniques to 7-Phe-acth amide (1-10) would be essential to fully characterize its neurochemical profile.

In Vivo Techniques for Assessing Brain Uptake and Biodistribution

Understanding the extent to which ACTH analogs can cross the blood-brain barrier and their subsequent distribution within the brain is critical for evaluating their potential as centrally acting agents. Several in vivo techniques are utilized to assess the brain uptake and biodistribution of these peptides.

One powerful combination of techniques involves brain microdialysis and the capillary depletion method. Brain microdialysis allows for the direct sampling of the brain's interstitial fluid in living animals, providing real-time information on the concentration of a substance in the brain. The capillary depletion method, on the other hand, is used to differentiate between the amount of a compound that has entered the brain parenchyma versus what remains in the brain capillaries.

Behavioral Paradigms in Animal Research for Functional Assessment

Animal behavioral paradigms are indispensable for assessing the functional consequences of administering ACTH analogs. These models allow researchers to investigate the effects of these peptides on a wide range of behaviors, including learning, memory, attention, and motivation.

One commonly used paradigm is the avoidance extinction test. In this setup, an animal is trained to avoid an aversive stimulus, and then the rate at which this learned behavior disappears (extinguishes) in the absence of the stimulus is measured. Studies have shown that ACTH (4-10) can delay the extinction of an avoidance response. nih.gov Interestingly, the substitution of D-phenylalanine at position 7, as in [D-Phe7] ACTH (4-10), can produce an opposite effect, facilitating extinction. nih.gov This highlights the profound impact that subtle structural changes can have on the behavioral effects of these peptides.

Another behavioral paradigm is the assessment of grooming behavior. Intraventricular administration of certain ACTH analogs, such as [D-Phe7] ACTH (4-10), can induce excessive grooming in rats, a behavior that is not significantly elicited by the unmodified ACTH (4-10) peptide. nih.govscispace.com Additionally, the influence of ACTH analogs on motivated behaviors has been studied using intracranial self-stimulation (ICS), where an animal will perform a task to receive electrical stimulation in a reward-related brain region. umich.edu An analog of ACTH (4-9) was found to increase responding for ICS, suggesting an effect on reinforcement or motivation. umich.edu

Table 3: Comparative Behavioral Effects of ACTH (4-10) and its [D-Phe7] Analog

| Behavioral Paradigm | ACTH (4-10) Effect | [D-Phe7] ACTH (4-10) Effect | Reference |

| Avoidance Extinction | Retards extinction | Facilitates extinction | nih.gov |

| Excessive Grooming | No significant effect | Induces excessive grooming | nih.govscispace.com |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 7-Phe-ACTH amide (1-10), and how can purity be ensured?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, employing Fmoc/t-Bu protecting group strategies. Critical steps include:

- Coupling Efficiency : Optimize activation reagents (e.g., HBTU or HATU) and monitor via Kaiser test.

- Purification : Reverse-phase HPLC (RP-HPLC) with C18 or amide columns (e.g., Discovery® C16 amide column) under gradient elution (acetonitrile/water + 0.1% TFA) .

- Quality Control : Validate purity (>95%) using LC-MS and address batch-to-batch variability via peptide content analysis (e.g., TFA removal for cell assays) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing 7-Phe-ACTH amide (1-10)?

- Methodological Answer :

- Structural Confirmation : Circular Dichroism (CD) spectroscopy to assess secondary structure (e.g., α-helix content in aqueous vs. membrane-mimetic environments).

- Quantitative Analysis : RP-HPLC with UV detection at 214 nm (amide bond absorption) and calibration against synthetic standards .

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation and impurity profiling .

Q. How should researchers ensure stability during storage and handling of 7-Phe-ACTH amide (1-10)?

- Methodological Answer :

- Lyophilization : Store in lyophilized form at -20°C under inert gas (argon) to prevent oxidation.

- Buffering : Reconstitute in pH-stable buffers (e.g., phosphate-buffered saline) with protease inhibitors for bioactivity retention.

- Stability Monitoring : Use accelerated degradation studies (e.g., 40°C/75% RH) paired with HPLC to track decomposition .

Advanced Research Questions

Q. How can contradictions in bioactivity data for 7-Phe-ACTH amide (1-10) across studies be resolved?

- Methodological Answer :

- Source Verification : Cross-check peptide synthesis protocols (e.g., SPPS vs. recombinant methods) and purity thresholds.

- Assay Conditions : Standardize cell-based assays (e.g., adrenal cortex cells for ACTH receptor binding) by controlling variables like serum concentration and incubation time.

- Statistical Rigor : Apply ANOVA or Bayesian analysis to assess significance of observed discrepancies, ensuring sample sizes meet power requirements .

Q. What experimental design strategies optimize HPLC method development for 7-Phe-ACTH amide (1-10) analysis?

- Methodological Answer :

- Screening Designs : Use Plackett-Burman or factorial designs to test parameters (column temperature, gradient slope, mobile phase pH).

- Robustness Testing : Vary flow rate (±0.1 mL/min) and detector wavelength (±2 nm) to validate method resilience.

- Data Reporting : Follow ICH guidelines for precision (RSD <2%), retention factor (k >2), and peak asymmetry .

Q. How can structural insights into 7-Phe-ACTH amide (1-10) be leveraged to predict receptor interaction dynamics?

- Methodological Answer :

- Computational Modeling : Employ Rosetta or GROMACS for molecular dynamics simulations of peptide-receptor binding (e.g., melanocortin receptors).

- Synchrotron Studies : Resolve high-resolution structures via X-ray crystallography (e.g., 1.26 Å resolution) using cryo-cooling (100K) and molecular replacement .

- Hydrogen-Deuterium Exchange (HDX) : Map solvent-accessible regions with DXCOREX to correlate conformational flexibility with bioactivity .

Q. What strategies address reproducibility challenges in in vivo studies of 7-Phe-ACTH amide (1-10)?

- Methodological Answer :

- Animal Models : Standardize strain-specific responses (e.g., Sprague-Dawley vs. Wistar rats) and circadian timing for ACTH secretion assays.

- Dose-Response Calibration : Pre-test peptide solubility in saline/polysorbate-80 mixtures to avoid aggregation.

- Ethical Reporting : Adhere to ARRIVE guidelines for transparent data sharing and statistical power justification .

Guidelines for Data Presentation

- Tables : Use Roman numerals (e.g., Table I) and include footnotes for experimental conditions (e.g., "HPLC gradient: 10–90% acetonitrile over 20 min") .

- Figures : Label axes with metric units (e.g., "Wavelength (nm)") and avoid excessive jargon in legends .

- Statistical Reporting : Specify P-values (e.g., P <0.05) and confidence intervals for bioactivity data .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.